molecular formula C7H10N2O2S B069198 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 162651-09-4

2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No. B069198
M. Wt: 186.23 g/mol
InChI Key: IKCWFYCMZBNCKA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid involves acylation, methylation, and subsequent deacetylation steps starting from 2-amino-4-methylthiazole-5-carboxylic acid derivatives. Specifically, acylation of the ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid yields 2-acetyl(arylsulfonyl)amino derivatives. Methylation of acetylaminothiazole followed by deacetylation results in 2-methylamino-4-methylthiazole-5-carboxylic acid. This compound can then be converted into its ethyl ester and further into 2-dimethylaminoformimino- and 2-chlorobenzenesulfonylureido derivatives (Dovlatyan et al., 2004).

Molecular Structure Analysis

The molecular structure of related thiazole derivatives has been analyzed through crystallography, revealing the associations via hydrogen-bonded dimers consisting of N—H⋯N interactions, with additional interactions involving carboxylate O atoms. This structural analysis provides insight into the molecular arrangements and potential reactivity of thiazole compounds (Lynch & Mcclenaghan, 2004).

Chemical Reactions and Properties

Thiazole derivatives participate in a range of chemical reactions, demonstrating their versatile chemical properties. For example, the base-induced cyclization of methyl-2-oxo-2-(amino)ethanedithioates with TosMIC and ethyl isocyanoacetate produces 2-(methylthio)-N-aryl/alkylthiazole-5-carboxamides and ethyl-5-(aryl/alkyl carbamoyl)thiazole-4-carboxylates, respectively. This method highlights the regioselective synthesis capabilities and wide-ranging isocyanide reactivity of thiazole compounds, offering a catalyst-free and rapid approach to diverse thiazole derivatives (Singh et al., 2022).

Physical Properties Analysis

The physical properties of thiazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their handling and application in various chemical processes. These properties are determined by the molecular structure and functional groups present in the compound. For instance, the crystallographic analysis of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate has revealed specific molecular associations that could influence its physical behavior (Lynch & Mcclenaghan, 2004).

Chemical Properties Analysis

The chemical properties of 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid, such as acidity, basicity, reactivity towards nucleophiles and electrophiles, and its involvement in cyclization reactions, are significant for its potential applications. The synthesis and reactions of thiazole derivatives illustrate their reactivity and potential as intermediates in the synthesis of more complex organic molecules (Dovlatyan et al., 2004).

Scientific Research Applications

  • Synthesis of Derivatives

    2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid derivatives are synthesized for various applications. For example, acylation and methylation techniques are used to produce derivatives like 2-acetyl(arylsulfonyl)amino derivatives and esters, which have potential applications in pharmaceuticals and agrochemicals (Dovlatyan et al., 2004).

  • Chemical Transformations

    This compound is involved in various chemical transformations, such as the conversion into primary and secondary amide derivatives. Such transformations are essential in the development of new molecules for potential therapeutic use (Peterlin-Mašič et al., 2000).

  • Pharmacological Investigations

    While avoiding details on drug use and side effects, it's worth noting that basic esters of thiazole carboxylic acids, including derivatives of 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid, have been studied for their pharmacological properties. These studies contribute to understanding the broader implications of these compounds in medicine (Chance et al., 1946).

  • Structural Analysis

    Detailed structural analysis and synthesis pathways of similar thiazole carboxylic acids and their derivatives have been conducted, which helps in the understanding of their chemical properties and potential applications in various fields such as materials science (Lynch & Mcclenaghan, 2004).

  • Microwave-Assisted Synthesis

    This compound is also used in microwave-assisted synthesis, which is a modern technique for faster and more efficient chemical synthesis. Such methods are crucial for rapid drug discovery and material development (Başoğlu et al., 2013).

  • Novel Compound Design

    It serves as a building block for designing novel compounds, like ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, which might have unique properties and applications (Tang Li-jua, 2015).

properties

IUPAC Name

2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-3-8-7-9-4(2)5(12-7)6(10)11/h3H2,1-2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCWFYCMZBNCKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=C(S1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360613
Record name 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid

CAS RN

162651-09-4
Record name 2-(Ethylamino)-4-methyl-5-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162651-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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